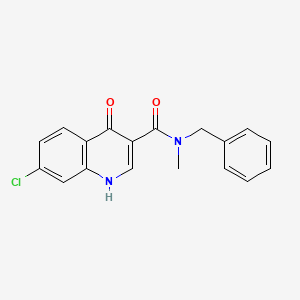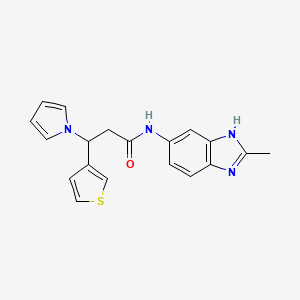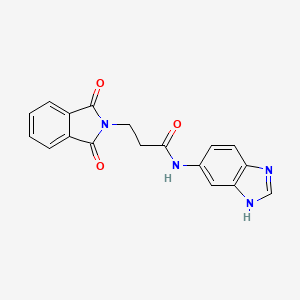
N-benzyl-7-chloro-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-7-chloro-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a compound belonging to the quinolone family. Quinolones are known for their significant pharmaceutical and biological activities, making them valuable in drug research and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-7-chloro-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves the reaction of 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with benzylamine and methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve a scalable and efficient methodology that ensures high purity and yield. One such method includes the use of flow chemistry, which allows for continuous production and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-7-chloro-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydroxylated derivatives, and substituted quinolines .
Scientific Research Applications
N-benzyl-7-chloro-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits potential antibacterial and antiviral activities, making it a candidate for drug development.
Medicine: It has been explored for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-7-chloro-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide
- N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
- N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
Uniqueness
N-benzyl-7-chloro-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide stands out due to its unique combination of substituents, which confer specific biological activities and chemical reactivity. The presence of the benzyl group enhances its lipophilicity, while the chloro and methyl groups contribute to its stability and reactivity .
Properties
Molecular Formula |
C18H15ClN2O2 |
|---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
N-benzyl-7-chloro-N-methyl-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H15ClN2O2/c1-21(11-12-5-3-2-4-6-12)18(23)15-10-20-16-9-13(19)7-8-14(16)17(15)22/h2-10H,11H2,1H3,(H,20,22) |
InChI Key |
JYHCVOKIFQIPQW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(methylsulfanyl)phenyl]-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one](/img/structure/B10988654.png)
![N-[3-(4-chlorophenyl)-4-methylpentyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B10988662.png)
![N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10988673.png)
![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B10988682.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10988695.png)

![Methyl 4-({[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10988708.png)
![2-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)-N-[2-(1-isopropyl-1H-indol-3-YL)ethyl]acetamide](/img/structure/B10988713.png)


![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B10988737.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B10988749.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B10988761.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)propanamide](/img/structure/B10988762.png)
